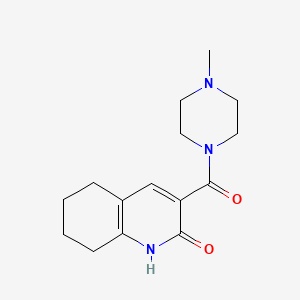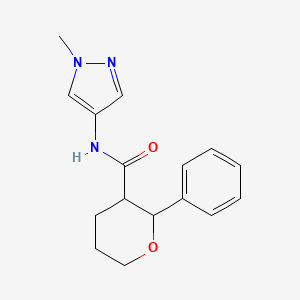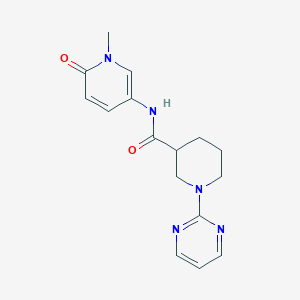
3-(4-methylpiperazine-1-carbonyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylpiperazine-1-carbonyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one is a molecule that has been widely studied for its potential applications in scientific research. Also known as MQ1, this compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings. In
作用機序
The mechanism of action of MQ1 is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Specifically, MQ1 has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, MQ1 may increase the levels of these neurotransmitters in the brain, leading to its neuroprotective effects. Additionally, MQ1 has been shown to bind to certain receptors in the body, including the sigma-1 receptor, which is involved in a variety of physiological processes.
Biochemical and Physiological Effects:
MQ1 has been shown to have a variety of biochemical and physiological effects, including neuroprotective, anti-inflammatory, and anti-cancer effects. In the brain, MQ1 has been shown to protect against oxidative stress and inflammation, which are thought to contribute to the development of neurodegenerative diseases. Additionally, MQ1 has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. Finally, MQ1 has been shown to have anti-inflammatory effects in the body, which may be useful in the treatment of a variety of inflammatory diseases.
実験室実験の利点と制限
The advantages of using MQ1 in lab experiments include its well-characterized mechanism of action, its availability from chemical suppliers, and its potential applications in a range of scientific research areas. Additionally, MQ1 has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, there are also some limitations to using MQ1 in lab experiments. For example, the compound may have off-target effects that could complicate experimental results, and its mechanism of action is not fully understood, which could make it difficult to interpret experimental data.
将来の方向性
There are several future directions for MQ1 research, including further studies of its mechanism of action, its potential applications in drug discovery, and its use in combination with other compounds for increased efficacy. Additionally, the development of new synthetic methods for MQ1 could make it more widely available for use in scientific research. Finally, the use of MQ1 in clinical trials for the treatment of neurodegenerative diseases and cancer could provide valuable insights into its potential therapeutic applications.
合成法
The synthesis of MQ1 involves a multi-step process that begins with the reaction of 4-methylpiperazine with phthalic anhydride to form 3-(4-methylpiperazine-1-carbonyl)phthalic anhydride. This intermediate is then reacted with 2-aminoacetophenone to form the final product, 3-(4-methylpiperazine-1-carbonyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one. The synthesis of MQ1 has been described in several research articles, and the compound is readily available for purchase from a variety of chemical suppliers.
科学的研究の応用
MQ1 has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, MQ1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, MQ1 has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. Finally, MQ1 has been studied as a potential drug candidate for a variety of diseases, and its mechanism of action and biochemical effects have been extensively characterized.
特性
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-17-6-8-18(9-7-17)15(20)12-10-11-4-2-3-5-13(11)16-14(12)19/h10H,2-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDUCWQALLQRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(CCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylpiperazine-1-carbonyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea](/img/structure/B7544674.png)
![ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7544676.png)
![[3-(Dimethylamino)piperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7544687.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone](/img/structure/B7544690.png)
![3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide](/img/structure/B7544706.png)



![1-[2-(Dimethylamino)-2-(3-fluorophenyl)ethyl]-3-[(2-methyl-1,3-thiazol-4-yl)methyl]urea](/img/structure/B7544718.png)
![N-methyl-N-[3-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methylamino]propyl]ethanesulfonamide](/img/structure/B7544725.png)
![3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide](/img/structure/B7544732.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)

![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)